6-Bromo-N-cyclopropylmethyl-nicotinamide
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Overview
Description
6-Bromo-N-cyclopropylmethyl-nicotinamide is a chemical compound with the molecular formula C10H11BrN2O It is a derivative of nicotinamide, where the bromine atom is substituted at the 6th position of the pyridine ring, and the amide nitrogen is bonded to a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-cyclopropylmethyl-nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the cyclopropylmethyl group. One common method is as follows:
Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 6th position.
Cyclopropylmethylation: The brominated nicotinamide is then reacted with cyclopropylmethylamine in the presence of a base such as triethylamine or sodium hydride. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-cyclopropylmethyl-nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
6-Bromo-N-cyclopropylmethyl-nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-N-cyclopropylmethyl-nicotinamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group contribute to its binding affinity and specificity. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methoxy-N-methylnicotinamide: Similar structure but with a methoxy and methyl group instead of the cyclopropylmethyl group.
6-Chloro-N-cyclopropylmethyl-nicotinamide: Similar structure but with a chlorine atom instead of bromine.
N-Cyclopropylmethyl-nicotinamide: Lacks the halogen substitution.
Uniqueness
6-Bromo-N-cyclopropylmethyl-nicotinamide is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-N-(cyclopropylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-9-4-3-8(6-12-9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZCXYVSLONDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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